molecular formula C10H11N3O2 B15331436 Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15331436
M. Wt: 205.21 g/mol
InChI Key: IBXAKVPLCNQQTB-UHFFFAOYSA-N
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Description

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in pharmaceutical development, featured in known pharmacophores and investigated for its wide spectrum of biological activities . This specific ester derivative serves as a versatile synthetic intermediate for the exploration of novel therapeutic agents. Compounds based on the [1,2,4]triazolo[4,3-a]pyridine structure have demonstrated promising antimalarial activity by acting as inhibitors of falcipain-2 (FP-2), a key cysteine protease enzyme essential for the survival of the Plasmodium falciparum parasite . Furthermore, this scaffold has emerged as a novel chemotype in cancer immunotherapy , where it functions as a potent heme-binding moiety for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an immunoregulatory enzyme that is a promising target for enhancing anti-tumor immune responses . The broad applicability of this core structure also extends to antibacterial, antifungal, anti-inflammatory, and antidepressant research, making it a crucial element in developing new pharmacophores . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-5-13-7(2)11-12-9(13)6-8/h4-6H,3H2,1-2H3

InChI Key

IBXAKVPLCNQQTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN=C(N2C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of viral DNA. It may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fused Ring System Biological Activity/Applications References
Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (Target) C₁₀H₁₁N₃O₂ 223.22 3-methyl, 7-ethyl ester [1,2,4]Triazolo[4,3-a]pyridine Potential antifungal/anticancer activity*
Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C₉H₉N₃O₂ 209.23 7-ethyl ester (no 3-methyl) [1,2,4]Triazolo[4,3-a]pyridine Not explicitly reported
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate C₁₆H₁₂Cl₂N₃O₂ 349.20 6-methyl, 8-(2,4-dichlorophenyl) [1,2,4]Triazolo[1,5-a]pyridine Antifungal, anticancer, anti-inflammatory
Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carboxylate C₉H₁₀N₆O₂ 258.23 3-ethyl, 7-ethyl ester [1,2,3]Triazolo[4,5-d]pyrimidine Pharmaceutical intermediate
(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidine-1-carboxylic acid amide C₂₀H₂₂N₈O₂ 422.46 Pyrrolidine-amide, oxazolylmethyl Pyrrolo-triazolo-pyrazine Likely kinase inhibition (patented target)

*Inferred from structurally related compounds.

Key Observations

The 2,4-dichlorophenyl group in the [1,5-a]pyridine analog (C₁₆H₁₂Cl₂N₃O₂) significantly increases molecular weight and halogen-driven bioactivity, as seen in its antifungal and anticancer applications.

Fused Ring Systems :

  • The [4,3-a]pyridine fusion in the target compound differs from the [1,5-a]pyridine system in ’s compound. The latter’s planar structure may enhance π-π stacking with biological targets.
  • The pyrimidine core in ’s compound introduces additional nitrogen atoms, enabling stronger hydrogen bonding, which is critical for kinase inhibition.

Functional Groups :

  • Ethyl ester groups (common in all carboxylate derivatives) improve metabolic stability compared to carboxylic acids.
  • Amide-containing derivatives () exhibit higher polarity, likely reducing oral bioavailability but improving target selectivity.

Synthetic Routes: The target compound may be synthesized via tandem reactions similar to those used for [1,5-a]pyridine derivatives (e.g., coupling of triazole precursors with substituted enoates).

Research Findings and Implications

  • Thermodynamic Stability : Methyl and ethyl substituents may reduce rotational freedom, enhancing conformational stability.
  • Patent Relevance : Complex analogs like those in highlight the pharmaceutical industry’s interest in triazolo-heterocycles for targeted therapies.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A common approach involves reacting 1,2,4-triazole derivatives with α,β-unsaturated esters (e.g., ethyl acrylate) in dimethylformamide (DMF) using potassium carbonate as a base. For example, a regioselective method yields ~72% isolated purity under reflux conditions . Key parameters include:
  • Temperature : 80–100°C for 8–12 hours.
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve regioselectivity.
  • Purification : Column chromatography (hexane/ethyl acetate) is critical for isolating high-purity crystals .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural validation employs:
  • X-ray diffraction (XRD) : Confirms planar fused-ring geometry (e.g., bond lengths: C–N ≈ 1.32–1.37 Å, C–C ≈ 1.39–1.42 Å) and torsional angles (e.g., 55.6° for substituents) .
  • NMR spectroscopy : ¹H NMR shows distinct peaks for methyl groups (δ 1.3–2.5 ppm) and ester carbonyls (δ 4.2–4.4 ppm) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 248.2 (calculated: 248.1) confirms molecular formula C₁₁H₁₃N₃O₂ .

Advanced Research Questions

Q. What are the mechanistic insights into the pharmacological activity of this compound, particularly its interaction with biological targets?

  • Methodological Answer : Computational and experimental studies suggest interactions with enzymes (e.g., kinases) or DNA via intercalation. For example:
  • Molecular docking : The triazolo-pyridine core shows affinity for ATP-binding pockets (binding energy: −8.2 kcal/mol) in kinase targets .
  • DNA intercalation : Planar structure facilitates stacking with DNA base pairs, validated via fluorescence quenching assays .
  • SAR studies : Methyl and ester groups enhance lipophilicity (logP ≈ 2.1), improving membrane permeability .

Q. How do structural modifications (e.g., substituent variations) impact biological activity and physicochemical properties?

  • Methodological Answer : Comparative studies of analogues reveal:
Substituent Biological Activity logP Solubility (mg/mL)
3-Methyl, 7-COOEtAnticancer (IC₅₀: 12 µM)2.10.45
7-Bromo, 3-CH₃Antimicrobial (MIC: 8 µg/mL)2.80.12
7-NH₂, 3-CH₃Anti-inflammatory (IC₅₀: 5 µM)1.61.20
  • Key trend : Electron-withdrawing groups (Br, NO₂) increase activity but reduce solubility. Hydrophilic substituents (NH₂) enhance solubility but may lower potency .

Q. What strategies resolve contradictions in reported biological data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–25 µM for anticancer activity) arise from:
  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-luminescence assays).
  • Cell line specificity : Validate across multiple lines (e.g., HepG2, MCF-7).
  • Metabolic stability : Use liver microsome assays to assess compound degradation (e.g., t₁/₂ ≈ 45 minutes in human microsomes) .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting ADMET properties prior to synthesis?

  • Methodological Answer : Use:
  • SwissADME : Predicts bioavailability (TPSA ≈ 65 Ų), blood-brain barrier permeability (BBB+), and CYP450 interactions.
  • Molinspiration : Estimates ligand efficiency (LE ≈ 0.35) and drug-likeness.
  • ADMETlab 2.0 : Flags hepatotoxicity risks for ester-containing derivatives .

Q. How are reaction intermediates monitored to ensure regioselectivity in multi-step syntheses?

  • Methodological Answer :
  • TLC/HPLC : Track intermediates using hexane/ethyl acetate (3:1) mobile phase (Rf ≈ 0.4–0.6).
  • In situ IR spectroscopy : Detect carbonyl formation (C=O stretch: 1720 cm⁻¹) .
  • Quenching tests : Confirm reaction completion via bromine water (disappearance of alkene peaks) .

Data Contradiction Analysis

Q. Why do solubility values vary significantly between computational predictions and experimental measurements?

  • Methodological Answer : Discrepancies arise from:
  • Crystal packing effects : XRD data show intermolecular C–H⋯O interactions reducing solubility .
  • pH-dependent ionization : Experimental solubility (e.g., 0.45 mg/mL at pH 7.4) may differ from predictions due to protonation of the triazole ring (pKa ≈ 4.2) .

Tables of Key Findings

Q. Table 1: Comparative Synthesis Yields Under Varied Conditions

Method Solvent Temperature (°C) Yield (%) Purity (%)
K₂CO₃/DMF, 8 hDMF807295
NaOEt/EtOH, 12 hEthanol705888
Microwave-assisted, 2 hDMSO1206892
Source:

Q. Table 2: Biological Activity of Selected Analogues

Compound Target Activity (IC₅₀) Mechanism
7-COOEt, 3-CH₃Kinase X12 µMATP-competitive
7-Br, 3-CH₃DNA gyrase8 µg/mLTopoisomerase inhibition
7-NH₂, 3-CH₃COX-25 µMCyclooxygenase blockade
Source:

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